4-Bromo-1-isopentyl-3-(trifluoromethyl)-1H-pyrazole
Overview
Description
Scientific Research Applications
1. Catalyst in Chemical Synthesis
4-Bromo-1-isopentyl-3-(trifluoromethyl)-1H-pyrazole is utilized in chemical synthesis. For instance, it has been employed in copper-catalyzed chemoselective synthesis processes. A study describes the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with various N-arylsydnone derivatives, leading to the formation of 4-trifluoromethyl pyrazoles under optimized conditions (Lu et al., 2019).
2. Investigation in Tautomerism
This compound is also significant in the study of tautomerism. Research on 4-bromo substituted 1H-pyrazoles, including the subject compound, has explored their tautomerism in solid states and solutions. Such studies provide insights into the behavior of these compounds under different physical conditions (Trofimenko et al., 2007).
3. Use in Synthesis of Pyrazole Derivatives
It serves as a starting material for synthesizing various pyrazole derivatives. For example, a study highlighted its use in the indium bromide catalyzed, ultrasound-assisted synthesis of pyrazole-4-carboxylates. This method efficiently produced regio-selective cyclization products, vital for creating specific pyrazole structures (Prabakaran et al., 2012).
4. Role in Organometallic Chemistry
The compound is relevant in organometallic chemistry. It demonstrates switchable reactivity, where its interaction with different reagents leads to the selective functionalization of the pyrazole molecule at various positions. This versatility is crucial for developing targeted chemical reactions (Schlosser et al., 2002).
5. Antibacterial and Antifungal Activities
There is also research exploring its potential in the synthesis of compounds with antibacterial and antifungal properties. A study involving bromination of pyrazoles showed that the resultant compounds exhibited significant antimicrobial activities, hinting at potential applications in medical and agricultural fields (Pundeer et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
4-bromo-1-(3-methylbutyl)-3-(trifluoromethyl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrF3N2/c1-6(2)3-4-15-5-7(10)8(14-15)9(11,12)13/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQPKIADRGONMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C=C(C(=N1)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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